5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is determined by its molecular formula, C14H9Br2ClO2 . The presence of bromine, chlorine, and oxygen atoms in the molecule contributes to its unique chemical properties .Physical And Chemical Properties Analysis
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride has a predicted boiling point of 475.9±40.0 °C and a predicted density of 1.736±0.06 g/cm3 . These properties can influence how the compound behaves in different environments and how it can be handled and stored .Scientific Research Applications
Synthesis of Azaindoles
An effective procedure for the acylation of azaindoles at the C-3 position utilized benzoyl chloride derivatives for attachment, showcasing the utility of such compounds in modifying heterocyclic bases which are significant in medicinal chemistry (Z. Zhang et al., 2002).
Hydrodehalogenation and Reductive Radical Cyclization
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride is relevant in studies like the fast tin-free hydrodehalogenation and reductive radical cyclization reactions. These reactions are key in synthesizing complex organic frameworks from simpler aryl halides, demonstrating the compound's role in facilitating diverse chemical transformations (Santiago E. Vaillard et al., 2004).
Oxidative Halogenation of Pyrroles
The oxidative halogenation of substituted pyrroles, including bromination and chlorination, was examined with compounds like 2-benzoylpyrrole, indicating the significance of benzoyl chloride derivatives in halogenation reactions to obtain halogenated pyrroles, which are valuable in various chemical syntheses (S. Petruso et al., 1992).
Synthesis of Brovanexine Hydrochloride
In another study, the synthesis of brovanexine hydrochloride involved intermediates derived from benzoyl chloride, illustrating the importance of such chlorides in the production of pharmaceutical compounds. This showcases the compound's utility in drug synthesis pathways (Song Hong-rui, 2010).
β-Amyloid Aggregation Inhibition
A potent β-amyloid aggregation inhibitor was synthesized using a process that included acylation with benzoyl chloride derivatives. This research highlights the compound's application in the development of therapeutic agents targeting amyloid pathologies, such as Alzheimer's disease (H. Choi et al., 2003).
Safety And Hazards
Handling 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride requires caution due to its reactivity . It is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is also known to cause respiratory irritation . Therefore, it should be handled with appropriate protective equipment and stored properly .
properties
IUPAC Name |
5-bromo-2-[(4-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOQKXYWLDITOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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